2,4-Cyclohexadien-1-ol

Physical Organic Chemistry Microcalorimetry Aromatization Kinetics

2,4-Cyclohexadien-1-ol (also known as benzene hydrate or cyclohexa-2,4-dien-1-ol) is a cyclic, non-aromatic organic compound with the molecular formula C6H8O and a molecular weight of 96.13 g/mol. It is a primary alcohol featuring a hydroxyl group on a cyclohexadiene ring.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 66542-65-2
Cat. No. B3055729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Cyclohexadien-1-ol
CAS66542-65-2
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1C=CC=CC1O
InChIInChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h1-4,6-7H,5H2
InChIKeyMIHINWMALJZIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Cyclohexadien-1-ol (CAS 66542-65-2) - Core Chemical Identity and Procurement Context


2,4-Cyclohexadien-1-ol (also known as benzene hydrate or cyclohexa-2,4-dien-1-ol) [1] is a cyclic, non-aromatic organic compound with the molecular formula C6H8O and a molecular weight of 96.13 g/mol. It is a primary alcohol featuring a hydroxyl group on a cyclohexadiene ring. Its primary scientific and industrial relevance stems not from its innate properties as a stable compound, but from its unique reactivity profile as a labile intermediate. Specifically, it is an 'arene hydrate,' a water adduct of benzene that readily undergoes acid-catalyzed dehydration to aromatize and form benzene [2]. This specific chemical behavior distinguishes it from other cyclohexadienols and positions it as a critical compound in mechanistic studies, synthetic methodology development, and as a reference standard for related chemical transformations.

Why Generic Cyclohexadienols Cannot Substitute for 2,4-Cyclohexadien-1-ol in Key Applications


Attempting to substitute 2,4-Cyclohexadien-1-ol with a generic cyclohexadienol or other arene hydrate is scientifically invalid for two primary reasons. First, its reactivity in acid-catalyzed aromatization is quantitatively distinct and cannot be inferred from structural similarity. As demonstrated in microcalorimetric studies, its reaction enthalpy and kinetics are unique, with a measured ΔH of -38.7 kcal mol⁻¹ and a reaction rate that is orders of magnitude higher than that of other arene hydrates like naphthalene hydrate [1]. Second, its specific electronic and steric properties as a diene or synthetic intermediate, such as in the preparation of stereochemically diverse aminocyclitols, are not generalizable. The compound's utility as a precursor, for instance, in the form of N-(2,4-cyclohexadien-1-yl)phthalimide, is a consequence of its unique reactivity profile, making it a specific and irreplaceable building block for these synthetic pathways [2].

Quantitative Differentiators for 2,4-Cyclohexadien-1-ol in Scientific Selection


Comparative Reactivity: Benzene Hydrate vs. Benzene Oxide in Acid-Catalyzed Aromatization

In a direct head-to-head comparison, 2,4-Cyclohexadien-1-ol (benzene hydrate) demonstrates a fundamentally different reactivity profile compared to its structural analog, benzene oxide. Despite having a less exothermic reaction enthalpy (ΔH = -38.7 kcal mol⁻¹ vs -57.0 kcal mol⁻¹ for benzene oxide), benzene hydrate undergoes acid-catalyzed aromatization at a significantly higher rate [1]. This counter-intuitive result, where the more exothermic reaction is slower, is a defining characteristic of benzene oxide's unusual stability, making benzene hydrate the more reactive species in this specific transformation. This data is critical for researchers designing synthetic routes or studying reaction mechanisms involving arene oxides and hydrates.

Physical Organic Chemistry Microcalorimetry Aromatization Kinetics

Effect of Benzoannelation on the Reactivity of Arene Hydrates

The reactivity of 2,4-Cyclohexadien-1-ol (benzene hydrate) is highly sensitive to the structure of the aromatic system. Cross-study comparison shows that benzoannelation drastically reduces the rate of acid-catalyzed dehydration. Benzene hydrate is 500 times more reactive than 1-hydroxy-1,2-dihydronaphthalene (naphthalene hydrate), which is itself 100 times more reactive than 9,10-phenanthrene hydrate [1]. This places 2,4-cyclohexadien-1-ol at the extreme high-reactivity end of the spectrum for this class of compounds.

Physical Organic Chemistry Carbocation Stability Kinetic Studies

Synthetic Utility as a Precursor to Polyhydroxyl Aminocyclohexanes

2,4-Cyclohexadien-1-ol is a key precursor in the efficient, short-step synthesis of stereochemically diverse aminocyclitols, a class of compounds with potential biological activity [1]. The process utilizes N-(2,4-cyclohexadien-1-yl)phthalimide, which is prepared from the parent compound, to generate a library of 12 different polyhydroxyl aminocyclohexane derivatives in just 2-5 steps [1]. This concise synthetic route is enabled by the specific reactivity of the 2,4-cyclohexadien-1-ol scaffold, demonstrating its value over less versatile or more synthetically demanding precursors.

Synthetic Organic Chemistry Medicinal Chemistry Aminocyclitol Synthesis

Targeted Application Scenarios for 2,4-Cyclohexadien-1-ol Based on Verified Evidence


Mechanistic Probes and Physical Organic Chemistry Studies

2,4-Cyclohexadien-1-ol is an ideal candidate for fundamental studies in physical organic chemistry. Its well-characterized, rapid acid-catalyzed aromatization makes it an excellent model for investigating the kinetics and thermodynamics of carbocation formation and the influence of ring strain and electronic effects on reaction rates [1]. Researchers can use it as a benchmark substrate to compare against other arene hydrates and oxides, as the quantitative data on its reactivity (e.g., being 500 times more reactive than naphthalene hydrate) provides a solid foundation for interpreting new experimental findings [2].

Development of Concise Routes to Complex Aminocyclitol Libraries

For medicinal chemists and synthetic organic chemists focused on generating compound libraries, 2,4-cyclohexadien-1-ol is a strategic starting material. The established methodology for converting its N-(2,4-cyclohexadien-1-yl)phthalimide derivative into a diverse set of polyhydroxyl aminocyclohexanes in only a few synthetic steps enables rapid exploration of this biologically relevant chemical space [3]. This makes the compound a valuable procurement item for groups aiming to efficiently synthesize and screen new aminocyclitol-based drug candidates or biological probes.

Standard Compound for Analytical and Calorimetric Instrumentation

Given the precisely measured thermodynamic and kinetic parameters for its aromatization reaction (ΔH = -38.7 kcal mol⁻¹ and known rate ratios), 2,4-cyclohexadien-1-ol is suitable for use as a calibration or reference standard in microcalorimetry and kinetic analysis. Its well-defined, exothermic reaction under mild acidic conditions provides a reliable and reproducible signal, which is essential for validating experimental setups and ensuring the accuracy of heat-flow measurements in research laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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